molecular formula C20H16N4O2 B2484984 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097861-02-2

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2484984
CAS RN: 2097861-02-2
M. Wt: 344.374
InChI Key: IPXMUYJGFFZNRR-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that contain multiple heterocyclic rings, which are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis. The furan, pyrazine, and pyrrole rings, combined with a benzamide moiety, suggest a molecule with potential biological activity and interesting physicochemical properties.

Synthesis Analysis

Research on similar compounds, such as the synthesis of furan, pyrazine, and pyrrole derivatives, involves complex reactions including N-alkylation, cyclization, and condensation reactions. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine through various cyclization reactions under acidic and basic conditions (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The structural analysis of compounds containing these heterocycles often involves X-ray crystallography and spectroscopic methods to determine configuration and conformation. For example, Kranjc et al. (2012) provided detailed structural characterization of pyran and benzamide derivatives through crystallography, revealing insights into their molecular geometry and intermolecular interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

Compounds with these functionalities undergo a range of chemical reactions, including nucleophilic substitution, ring-opening reactions, and cyclizations. For instance, the work of Ergun et al. (2014) on the synthesis of thio- and furan-fused heterocycles highlights the versatility of these compounds in undergoing cyclization and transformation reactions, producing novel heterocyclic systems (Ergun et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application and can be significantly influenced by their molecular structure. The study of Kumara et al. (2018) on pyrazole derivatives provides an example of how crystal structure analysis contributes to understanding the physical properties of heterocyclic compounds (Kumara et al., 2018).

Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Evaluation

  • Antiviral Activity : Research has demonstrated the synthesis of various heterocyclic systems, including those derived from furanones, with evaluation of their antiviral activities against viruses like HAV and HSV-1. Some compounds exhibited promising activities, highlighting the potential of such structures in antiviral drug development (Hashem et al., 2007).

  • Antitumor Activity : Studies have also focused on the synthesis of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone and their evaluation as anticancer agents against various carcinoma cell lines. Remarkably, some newly synthesized compounds displayed significant anticancer activities, underscoring the potential of furanone derivatives in cancer therapy (Abou-Elmagd et al., 2016).

  • Antimicrobial Properties : The exploration of heterocyclic compounds for their antimicrobial properties is another area of interest. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, suggesting a new route for the synthesis of potent antiviral agents (Hebishy et al., 2020).

Applications in Materials Science

  • Surface Reactions and Thin Film Development : The reactions of [C, N, O]-containing molecules with silicon surfaces are fundamental to the development of materials such as SiC, SiN, SiO, SiCN, and diamond thin films. This research is crucial for advancing technologies in semiconductors and coatings, indicating the broad applicability of heterocyclic compounds beyond biomedical contexts (Lu & Lin, 2002).

Mechanism of Action

    Target of Action

    Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

    Mode of Action

    More research is needed to elucidate the specific mode of action .

    Biochemical Pathways

    Pyrrolopyrazine derivatives have been found to affect various biochemical pathways due to their wide range of biological activities .

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMUYJGFFZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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